3-Pyridinamine, 6-ethenyl- (CAS 913574-02-4): A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Applications
3-Pyridinamine, 6-ethenyl- (CAS 913574-02-4): A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Applications
Executive Summary
3-Pyridinamine, 6-ethenyl- (commonly referred to as 6-vinylpyridin-3-amine) is a highly versatile, bifunctional heterocyclic building block. Featuring both a nucleophilic primary amine and an electrophilic/polymerizable vinyl group on a basic pyridine scaffold, it serves as a critical intermediate in advanced organic synthesis, pharmaceutical drug discovery, and functional materials science. This whitepaper details the physicochemical profiling, mechanistic reactivity, and validated synthetic protocols for this compound, providing researchers with actionable, field-proven insights.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 6-vinylpyridin-3-amine [1] is essential for predicting its behavior in complex reaction matrices and biological assays. The electron-withdrawing nature of the pyridine ring modulates the basicity of the 3-amino group, making it less nucleophilic than a standard aniline but highly suitable for transition-metal-catalyzed cross-couplings.
Table 1: Key Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 3-Pyridinamine, 6-ethenyl- |
| Common Synonyms | 6-Vinylpyridin-3-amine; 6-Ethenylpyridin-3-amine |
| CAS Registry Number | 913574-02-4 |
| Molecular Formula | C7H8N2 |
| Molecular Weight | 120.15 g/mol |
| SMILES String | C=Cc1ccc(cn1)N |
| Topological Polar Surface Area (TPSA) | 38.9 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Core Reactivity & Mechanistic Pathways
The synthetic utility of 6-vinylpyridin-3-amine stems from its orthogonal reactivity profile. By carefully selecting reaction conditions, chemists can selectively functionalize either the amine or the vinyl moiety without requiring protecting groups.
-
Nucleophilic 3-Amino Group: The primary amine readily undergoes amidation with acid chlorides or sulfonyl chlorides. For C-N bond formation, it is an excellent substrate for Buchwald-Hartwig aminations, allowing the construction of complex diarylamines common in kinase inhibitor scaffolds.
-
Electrophilic/Polymerizable 6-Vinyl Group: The vinyl group can participate in Heck cross-couplings, olefin metathesis, and Michael-type additions. In materials science, it undergoes free-radical polymerization to yield functionalized poly(vinylpyridine) derivatives.
-
Pyridine Scaffold: The nitrogen atom in the aromatic ring provides intrinsic basicity and acts as a robust ligand for transition metals, which must be accounted for during metal-catalyzed reactions to prevent catalyst poisoning.
Divergent reactivity pathways of 6-vinylpyridin-3-amine.
Synthetic Methodologies: Step-by-Step Protocols
The most robust and scalable method for synthesizing 6-vinylpyridin-3-amine is the Suzuki-Miyaura cross-coupling of 6-bromo-3-pyridinamine with a vinylboron species [2].
Causality in Experimental Design: Instead of using vinylboronic acid—which is notoriously unstable and prone to forming unreactive boroxines—this protocol utilizes potassium vinyltrifluoroborate . This stable, free-flowing salt slowly hydrolyzes in situ to the active boronic acid under basic aqueous conditions, preventing premature degradation and driving higher yields. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a wide bite angle, accelerating the crucial reductive elimination step for electronically demanding aminopyridines.
Suzuki-Miyaura cross-coupling workflow for synthesizing 6-vinylpyridin-3-amine.
Validated Protocol: Synthesis via Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-3-pyridinamine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Self-Validation: Ensure the catalyst is stored in a desiccator; degraded palladium (visible as Pd(0) black) will drastically reduce yields.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Introduce a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). Causality: The aqueous component is strictly required to hydrolyze the trifluoroborate salt into the active transmetalating species.
-
Reaction Execution: Seal the tube and heat the biphasic mixture to 85°C for 12 hours under vigorous stirring. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the target compound.
Applications in Drug Development & Materials Science
-
Targeted Therapeutics: The 3-aminopyridine motif is a privileged pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., targeting BCR-ABL, EGFR, and c-Met). The 6-vinyl substituent provides a unique handle for designing targeted covalent inhibitors (TCIs), where the vinyl group acts as a Michael acceptor to irreversibly bind to cysteine residues in the kinase active site[3].
-
Polymer Chemistry: 6-Vinylpyridin-3-amine serves as a functional monomer. When copolymerized with styrene or acrylates via radical addition-fragmentation chemistry [4], the resulting polymers exhibit pH-responsive behavior and metal-chelating properties, making them valuable for water purification membranes and targeted drug delivery vehicles.
Analytical & Validation Protocols
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic terminal vinyl protons as distinct doublets of doublets (approx. 5.3 ppm and 6.1 ppm) and the internal vinyl proton (approx. 6.7 ppm). The primary amine protons typically appear as a broad singlet around 5.5 ppm.
-
LC-MS (ESI+): The mass spectrum must show a dominant[M+H]⁺ peak at m/z 121.1.
-
Purity Assessment: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should be used to confirm >95% purity before utilizing the compound in biological assays or polymerizations.
References
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275-286. URL:[Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whiteman, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). "Radical addition–fragmentation chemistry in polymer synthesis." Polymer, 49(5), 1079-1131. URL:[Link]

